molecular formula C13H10ClF4N B1473509 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl CAS No. 1373232-65-5

3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl

Cat. No.: B1473509
CAS No.: 1373232-65-5
M. Wt: 291.67 g/mol
InChI Key: XKWXAYVIPJOYBB-UHFFFAOYSA-N
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Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is a chemical compound with the molecular formula C13H10ClF4N. It is known for its unique structural features, which include a trifluoromethyl group and a fluoro substituent on the phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl typically involves multiple steps. One common method starts with the reaction of 4-nitrotoluene with trifluoromethylating agents to produce 4-trifluoromethyl nitrobenzene. This intermediate is then reduced to 4-trifluoromethyl aniline, which is further reacted with fluorinating agents to introduce the fluoro group. Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • 4-Fluoroaniline

Uniqueness

3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to similar compounds .

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N.ClH/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWXAYVIPJOYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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